

In-Depth Technical Guide: 7-Hydroxycannabidiol-d10

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Compound of Interest

Compound Name: 7-Hydroxycannabidiol-d10

Cat. No.: B15557737

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Hydroxycannabidiol-d10** (7-OH-CBD-d10), a deuterated analog of a primary active metabolite of cannabidiol (CBD). This document details its molecular characteristics, its crucial role in analytical chemistry, and the metabolic pathways of its non-deuterated counterpart.

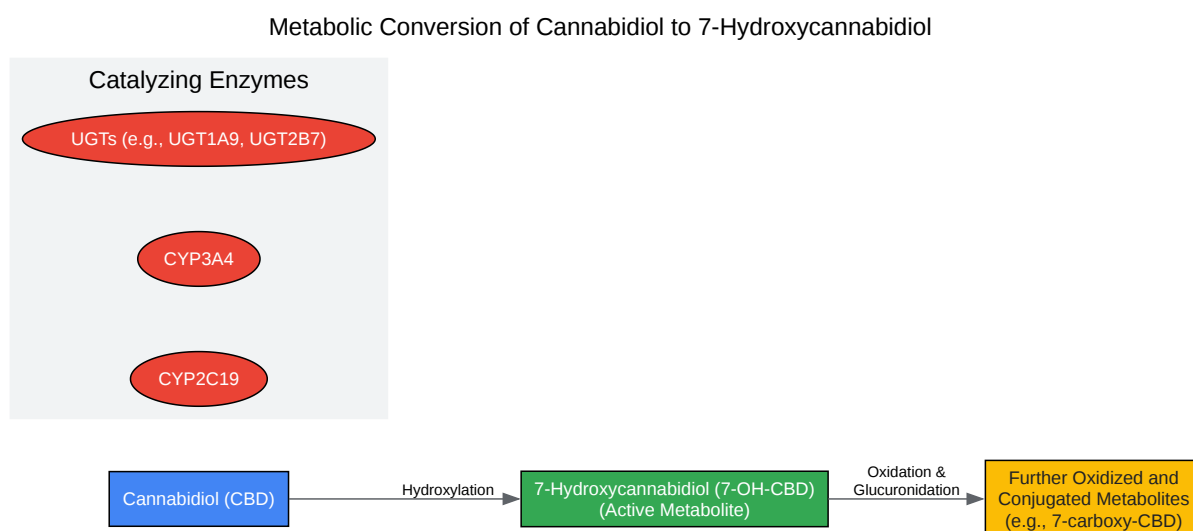
Core Molecular Data

7-Hydroxycannabidiol-d10 is a synthetic, stable isotope-labeled version of 7-Hydroxycannabidiol (7-OH-CBD). The incorporation of ten deuterium atoms increases its molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of 7-OH-CBD in biological matrices.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₀ D ₁₀ O ₃	[1]
Molecular Weight	340.52 g/mol	[1]
Parent Compound	7-Hydroxycannabidiol (7-OH-CBD)	[2]
Parent Formula	C ₂₁ H ₃₀ O ₃	[3]
Parent Molecular Weight	~330.47 g/mol	[3]

Metabolic Pathway of Cannabidiol to 7-Hydroxycannabidiol

7-Hydroxycannabidiol is a significant active metabolite of cannabidiol, formed primarily in the liver.[2] The metabolic conversion is mainly catalyzed by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[4][5][6] Understanding this pathway is critical for pharmacokinetic and pharmacodynamic studies of CBD.



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Metabolic pathway of Cannabidiol to 7-Hydroxycannabidiol.

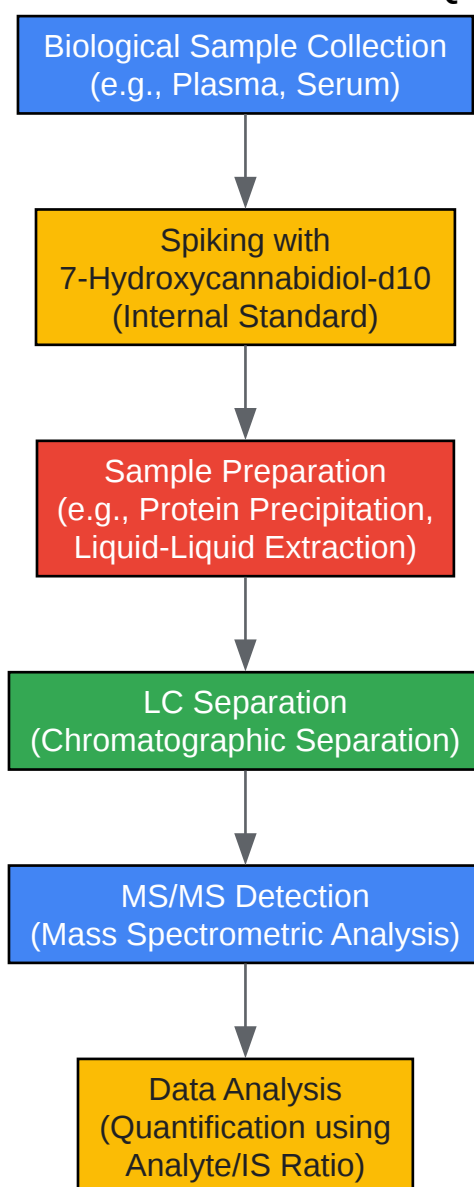
Experimental Protocols: Quantification of 7-Hydroxycannabidiol

7-Hydroxycannabidiol-d10 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate quantification of 7-OH-CBD in biological samples such as plasma, serum, and urine.[7]

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of 7-OH-CBD using a deuterated internal standard.

General Workflow for 7-OH-CBD Quantification



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Workflow for 7-OH-CBD analysis using an internal standard.

Detailed Methodologies

The following protocols are syntheses of methodologies described in the scientific literature for the quantification of cannabinoids.

Sample Preparation (Protein Precipitation)

- To a 100 μ L aliquot of the biological sample (e.g., plasma), add a known concentration of **7-Hydroxycannabidiol-d10** in a small volume of organic solvent (e.g., 10 μ L of a 1 μ g/mL solution in methanol).
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Parameter	Typical Value
LC Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	A programmed gradient from low to high organic phase to elute analytes
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 20 μ L
Ionization Mode	Electrospray Ionization (ESI), typically positive mode
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Specific precursor-to-product ion transitions for 7-OH-CBD and 7-OH-CBD-d10 are monitored.

Synthesis Overview

While the primary application of **7-Hydroxycannabidiol-d10** is as an analytical standard, its synthesis is a critical aspect. The synthesis of the non-deuterated 7-OH-CBD has been reported and typically involves a multi-step process starting from cannabidiol.[8] The introduction of deuterium atoms can be achieved by using deuterated reagents at specific steps of the synthesis. A common strategy involves the use of deuterated reducing agents or building blocks. The complexity of the synthesis necessitates careful purification and characterization to ensure high isotopic purity, which is essential for its function as an internal standard.

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